molecular formula C10H14BrNO3S B7979098 N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide

N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide

Cat. No.: B7979098
M. Wt: 308.19 g/mol
InChI Key: SFNAFPJIHIVYLF-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound features a bromo and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 4-bromo-3-methoxyaniline with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromo group with a methoxy group would yield a methoxy-substituted sulfonamide.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide is primarily related to its ability to interact with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-methoxyphenyl)propane-2-sulfonamide
  • N-(4-Fluoro-3-methoxyphenyl)propane-2-sulfonamide
  • N-(4-Iodo-3-methoxyphenyl)propane-2-sulfonamide

Uniqueness

N-(4-Bromo-3-methoxyphenyl)propane-2-sulfonamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-(4-bromo-3-methoxyphenyl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-7(2)16(13,14)12-8-4-5-9(11)10(6-8)15-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAFPJIHIVYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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